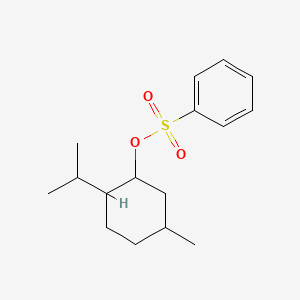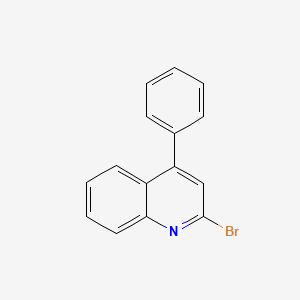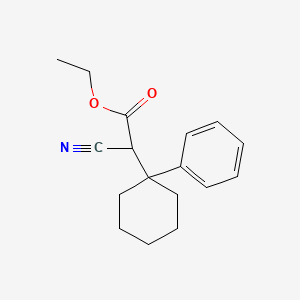
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids, and other organisms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine with a suitable pentyloxy group. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of purine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and subsequent cellular responses.
類似化合物との比較
Similar Compounds
1,3,7-Trimethylxanthine:
8-(4-Alkylpiperazinyl) caffeine derivatives: These compounds have similar structural features but different substituents at the 8-position.
Uniqueness
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
2197-00-4 |
|---|---|
分子式 |
C13H20N4O3 |
分子量 |
280.32 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-pentoxypurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-5-6-7-8-20-12-14-10-9(15(12)2)11(18)17(4)13(19)16(10)3/h5-8H2,1-4H3 |
InChIキー |
FUNCYCMWCLFVOU-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


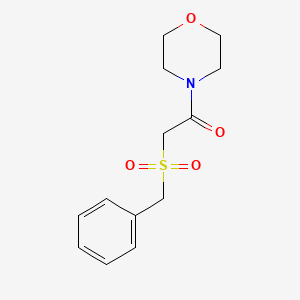
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
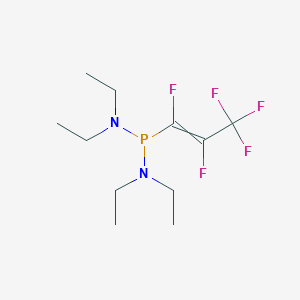
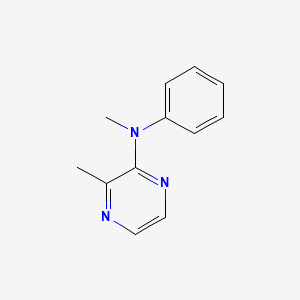

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
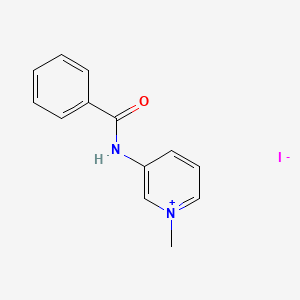
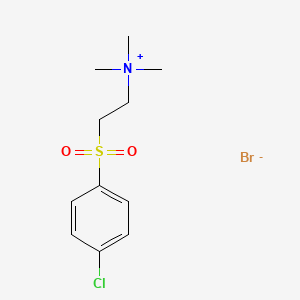
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
